molecular formula C6H13NO B145883 1-(Propylamino)propan-2-one CAS No. 135644-36-9

1-(Propylamino)propan-2-one

Cat. No.: B145883
CAS No.: 135644-36-9
M. Wt: 115.17 g/mol
InChI Key: QZMSIFNIJWDHBC-UHFFFAOYSA-N
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Description

1-(Propylamino)propan-2-one is a ketone derivative featuring a propylamino (-NHCH₂CH₂CH₃) substituent at the carbonyl carbon. Propan-2-one derivatives are often synthesized via reductive amination, aldol condensation, or nucleophilic substitution, as seen in related compounds (e.g., and describe ketone-amine conjugations and microwave-assisted syntheses). The propylamino group likely enhances lipophilicity compared to shorter-chain alkylamines, influencing solubility and biological interactions.

Properties

CAS No.

135644-36-9

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

1-(propylamino)propan-2-one

InChI

InChI=1S/C6H13NO/c1-3-4-7-5-6(2)8/h7H,3-5H2,1-2H3

InChI Key

QZMSIFNIJWDHBC-UHFFFAOYSA-N

SMILES

CCCNCC(=O)C

Canonical SMILES

CCCNCC(=O)C

Synonyms

2-Propanone, 1-(propylamino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

1-(Ethylamino)-1-phenylpropan-2-one

  • Structure: Ethylamino (-NHCH₂CH₃) and phenyl groups at the carbonyl carbon.
  • Molecular Weight: ~177.25 g/mol (C₁₁H₁₅NO).
  • Key Properties: Reported as a novel psychoactive substance (NPS) by the EMCDDA in 2010. The phenyl group may enhance CNS activity, while the ethylamino group balances polarity.

1-(Methylamino)-1-phenylpentan-2-one

  • Structure: Methylamino (-NHCH₃) and phenyl groups with an extended pentanone backbone.
  • Key Properties: Notified by EMCDDA in 2011.

Halogenated Aryl Derivatives

1-(3-Chlorophenyl)-1-(methylamino)propan-2-one

  • Structure: Chlorophenyl and methylamino substituents.
  • Key Properties: EMCDDA notification in 2012. The electron-withdrawing chlorine atom may enhance stability and receptor binding affinity compared to non-halogenated analogs.

1-(3-Fluorophenyl)-1-(methylamino)propan-2-one

  • Structure: Fluorophenyl and methylamino groups.
  • Key Properties : Similar to the chloro derivative but with altered electronic effects due to fluorine’s electronegativity.

Phenoxy and Hydroxy Derivatives

1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one (3a)

  • Structure: Phenoxy group with acetyl and hydroxyl substituents.
  • Synthesis : 82% yield under microwave irradiation ().
  • Applications: Precursor to antimicrobial benzofurans. The phenolic OH group enables conjugation reactions, enhancing bioactivity.

Amino and Hydrochloride Salts

1-Amino-1-phenylpropan-2-one Hydrochloride

  • Structure: Amino (-NH₂) and phenyl groups with HCl salt.
  • Molecular Weight: ~183.65 g/mol (C₉H₁₂ClNO).
  • Purity : 95% ().
  • Applications : Pharmaceutical intermediate due to improved solubility from the hydrochloride salt.

1-Aminopropan-2-one Hydrochloride

  • Structure: Simple amino-propan-2-one with HCl salt.
  • Molecular Weight: ~109.55 g/mol (C₃H₈ClNO).
  • Applications: Potential building block for bioactive molecules.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source
1-(Propylamino)propan-2-one Propylamino 115.17 High lipophilicity, inferred CNS activity -
1-(Ethylamino)-1-phenylpropan-2-one Ethylamino, phenyl 177.25 Psychoactive (EMCDDA-notified)
1-(3-Chlorophenyl)-1-(methylamino)propan-2-one Chlorophenyl, methylamino 211.69 Enhanced stability, NPS
1-Amino-1-phenylpropan-2-one hydrochloride Amino, phenyl, HCl 183.65 95% purity, pharmaceutical use
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one Phenoxy, acetyl, hydroxyl 236.23 Antimicrobial precursor (82% yield)

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